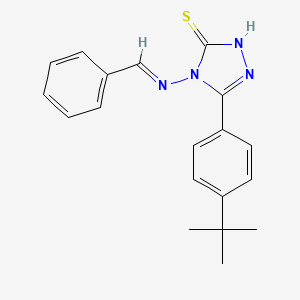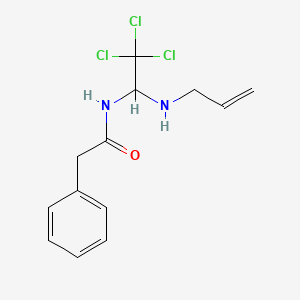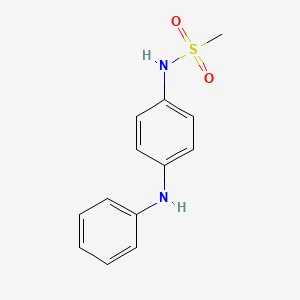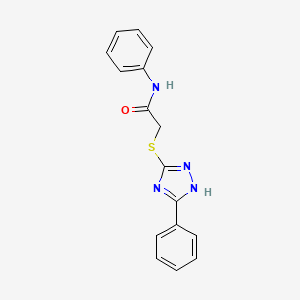
Methyl-octadecyl-amine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-octadecyl-amine, hydrochloride is an organic compound with the molecular formula C19H42ClN. It is a derivative of octadecylamine, where a methyl group is attached to the nitrogen atom, and it is present in its hydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-octadecyl-amine, hydrochloride typically involves the methylation of octadecylamine. One common method is the reaction of octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C18H37NH2+CH3I→C18H37N(CH3)H+HI
The resulting methyl-octadecylamine is then converted to its hydrochloride salt by reacting with hydrochloric acid:
C18H37N(CH3)H+HCl→C18H37N(CH3)H⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-octadecyl-amine, hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium salts or amides.
Applications De Recherche Scientifique
Methyl-octadecyl-amine, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of Methyl-octadecyl-amine, hydrochloride is primarily based on its surfactant properties. It can interact with lipid bilayers, altering membrane permeability and facilitating the delivery of active compounds. The molecular targets include cell membranes and lipid-based structures, where it can disrupt or stabilize the membrane depending on the concentration and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylamine: The parent compound without the methyl group.
Dimethyloctadecylamine: Contains two methyl groups attached to the nitrogen atom.
Hexadecylamine: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl-octadecyl-amine, hydrochloride is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Its hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for various applications.
Propriétés
Numéro CAS |
2787-53-3 |
|---|---|
Formule moléculaire |
C19H42ClN |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
N-methyloctadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H |
Clé InChI |
NNKSAZWMTWKXLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)





![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)

![3-Methyl-2-(3-methylbutyl)-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994819.png)
![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
